1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
Overview
Description
1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is a thiourea derivative with the molecular formula C18H19ClN3O2S. This compound is known for its unique chemical structure, which includes a benzoyl group, a chlorinated phenyl ring, and a morpholine moiety. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications .
Preparation Methods
The synthesis of 1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of benzoyl isothiocyanate with 3-chloro-4-(morpholin-4-yl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Scientific Research Applications
1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1-BENZOYL-3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]THIOUREA can be compared with other thiourea derivatives, such as:
- 1-BENZOYL-3-(4-DIMETHYLAMINO-PHENYL)-THIOUREA
- 1-BENZOYL-3-PHENYL-2-THIOUREA
- 1-BENZYL-3-(2-METHYL-BENZOYL)-THIOUREA
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c19-15-12-14(6-7-16(15)22-8-10-24-11-9-22)20-18(25)21-17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,20,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUWBKMLDQMDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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